Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 5-chloro-1H-1,2,4-triazole with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The reaction conditions are optimized to ensure high conversion rates and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antifungal and anticancer activities.
Industry: It is used in the formulation of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a similar triazole structure.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate ester group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-(5-chloro-1,2,4-triazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-2-14-7(13)4-3-5-12-8(9)10-6-11-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGNSSIYTVRVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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